molecular formula C9H10F2O2 B1406358 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol CAS No. 1706461-15-5

2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol

Cat. No. B1406358
M. Wt: 188.17 g/mol
InChI Key: FIASVGPJRFNWEL-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol is a chemical compound with the molecular formula C9H9BrF2O. It is also known by its IUPAC name: 1-(bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene. The compound has a molecular weight of 251.07 g/mol. It is typically stored at ambient temperature .

Scientific Research Applications

Oxidative Debenzylation

2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol has been explored as a protecting group for carboxylic acids. A study by Yoo, Kim, and Kyu (1990) demonstrated the utility of 4-methoxy-α-methylbenzyl alcohol in this regard. The alcohol, when coupled with acids, facilitated hydrolysis under specific conditions, offering potential in synthetic chemistry applications (Yoo, Kim, & Kyu, 1990).

Photocatalytic Oxidation Studies

Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, under irradiation with both UV-light and visible light. This study highlighted the potential of these alcohols in the formation of surface complexes that could be critical for selective photocatalytic oxidation processes (Higashimoto et al., 2009).

Solid-Phase Peptide Synthesis

In the field of peptide synthesis, Thennarasu and Liu (2010) demonstrated the application of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as safety-catch protecting groups and linkers. This approach offers stability and ease of removal under specific conditions, making it a valuable tool in the synthesis of complex peptides (Thennarasu & Liu, 2010).

Photophysical Behavior Characterization

Santra et al. (2019) conducted a thorough study on the photophysical behavior of DFHBI derivatives, including a focus on molecules like (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one. The research provided insights into the influence of solvent interactions and pH on the fluorescence of these molecules, which is crucial for applications in imaging and spectroscopy (Santra et al., 2019).

Safety And Hazards

As with any chemical, safety precautions are essential. Always handle 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(2,3-difluoro-5-methoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-5-7(13-2)3-6(4-12)9(11)8(5)10/h3,12H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIASVGPJRFNWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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